molecular formula C12H9F3O4 B14476629 4,4,4-Trifluoro-1,3-dioxo-1-phenylbutan-2-yl acetate CAS No. 65921-31-5

4,4,4-Trifluoro-1,3-dioxo-1-phenylbutan-2-yl acetate

Cat. No.: B14476629
CAS No.: 65921-31-5
M. Wt: 274.19 g/mol
InChI Key: AUOJVNXSAGOVLG-UHFFFAOYSA-N
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Description

2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is an organic compound with the molecular formula C10H7F3O2. It is also known by several other names, including 4,4,4-trifluoro-1-phenyl-1,3-butanedione and benzoyl trifluoroacetone . This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanedione backbone, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione typically involves the reaction of benzoyl chloride with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is unique due to its acetoxy group, which can undergo hydrolysis to form the corresponding alcohol. This functional group provides additional reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

CAS No.

65921-31-5

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

(4,4,4-trifluoro-1,3-dioxo-1-phenylbutan-2-yl) acetate

InChI

InChI=1S/C12H9F3O4/c1-7(16)19-10(11(18)12(13,14)15)9(17)8-5-3-2-4-6-8/h2-6,10H,1H3

InChI Key

AUOJVNXSAGOVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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